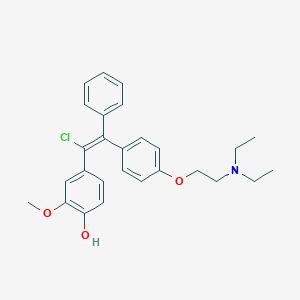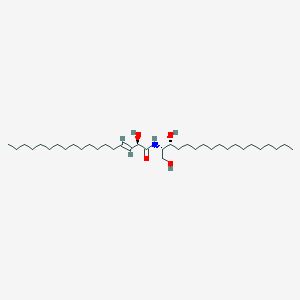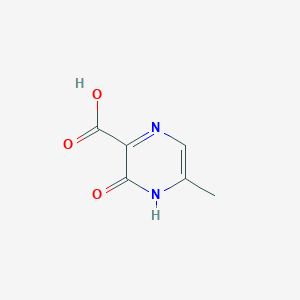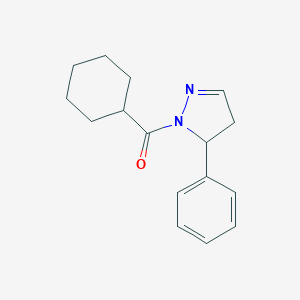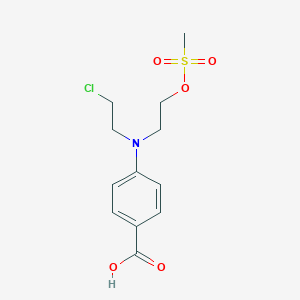
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid, also known as MECAB, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of alkylating agents, which are commonly used in chemotherapy to kill cancer cells. MECAB has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is an alkylating agent that works by attaching an alkyl group to DNA, which interferes with DNA replication and ultimately leads to cell death. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is unique in that it can target cancer cells specifically, leaving normal cells relatively unharmed. This is due to the fact that cancer cells have a higher rate of DNA replication and are therefore more vulnerable to alkylating agents.
Effets Biochimiques Et Physiologiques
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair. In addition, 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been shown to have a relatively low toxicity profile in animal studies. However, one limitation of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in humans.
Orientations Futures
There are several future directions for research on 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid. One area of interest is the development of more effective formulations of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in combination with other chemotherapy drugs or targeted therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in humans.
Méthodes De Synthèse
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with 2-chloroethyl mesylate and sodium hydride to yield the intermediate product. The final step involves the removal of the Boc group with trifluoroacetic acid to obtain 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid in high yield and purity.
Applications De Recherche Scientifique
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been studied for its potential use in cancer treatment, specifically in the treatment of glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. Preclinical studies have shown that 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid can induce cell death in GBM cells and inhibit tumor growth in animal models. 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has also been studied in combination with other chemotherapy drugs, such as temozolomide, to enhance their effectiveness.
Propriétés
Numéro CAS |
122665-70-7 |
|---|---|
Nom du produit |
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid |
Formule moléculaire |
C12H16ClNO5S |
Poids moléculaire |
321.78 g/mol |
Nom IUPAC |
4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C12H16ClNO5S/c1-20(17,18)19-9-8-14(7-6-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Clé InChI |
ANWIGCCRMNYDJN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Autres numéros CAS |
122665-70-7 |
Synonymes |
4-((2-chloroethyl) (2-mesyloxyethyl)amino)benzoic acid 4-CEMA-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



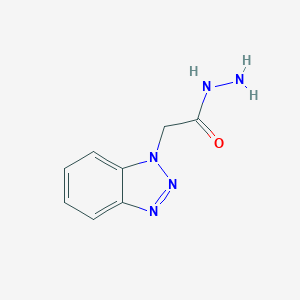
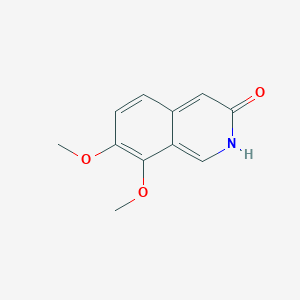
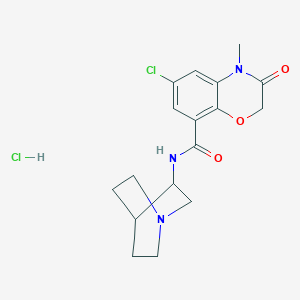
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
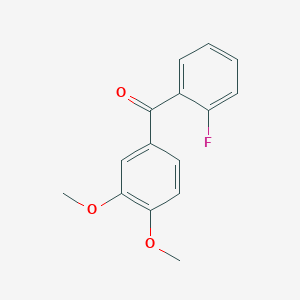
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
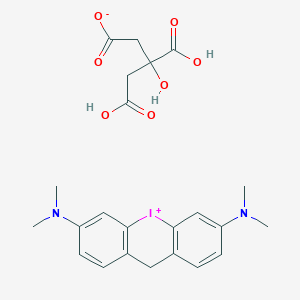
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
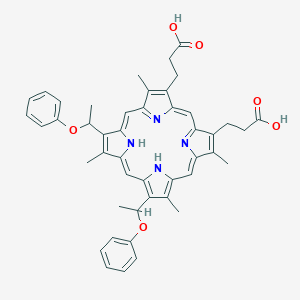
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
